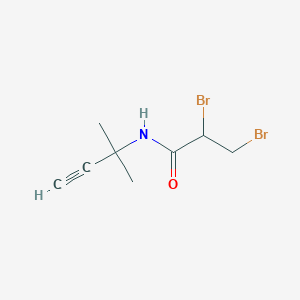
2,3-Dibromo-N-(2-methylbut-3-yn-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-N-(2-methylbut-3-yn-2-yl)propanamide is an organic compound characterized by the presence of bromine atoms and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-N-(2-methylbut-3-yn-2-yl)propanamide typically involves the bromination of a precursor compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale bromination reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-N-(2-methylbut-3-yn-2-yl)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amides, while reduction reactions can produce different alcohols or amines.
Scientific Research Applications
2,3-Dibromo-N-(2-methylbut-3-yn-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-N-(2-methylbut-3-yn-2-yl)propanamide involves its interaction with molecular targets through its bromine atoms and amide group. These interactions can lead to the inhibition of specific enzymes or the modification of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-2-methylbutane: Similar in structure but lacks the amide group.
2-Methylbut-3-yn-2-ol: Precursor compound used in the synthesis of 2,3-Dibromo-N-(2-methylbut-3-yn-2-yl)propanamide.
Properties
CAS No. |
62519-96-4 |
|---|---|
Molecular Formula |
C8H11Br2NO |
Molecular Weight |
296.99 g/mol |
IUPAC Name |
2,3-dibromo-N-(2-methylbut-3-yn-2-yl)propanamide |
InChI |
InChI=1S/C8H11Br2NO/c1-4-8(2,3)11-7(12)6(10)5-9/h1,6H,5H2,2-3H3,(H,11,12) |
InChI Key |
QWHPWZSTYRGWHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)NC(=O)C(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



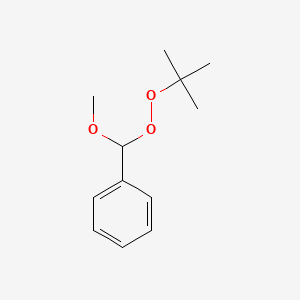
![N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide](/img/structure/B14514905.png)
-](/img/structure/B14514910.png)
![3-[3-([1,1'-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14514914.png)
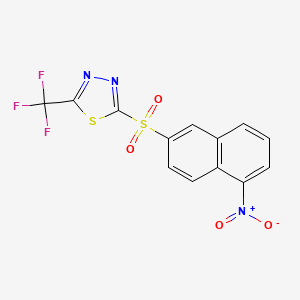
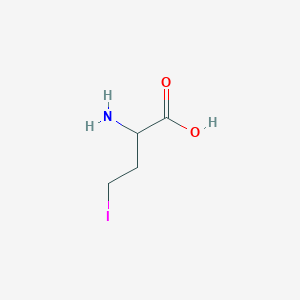
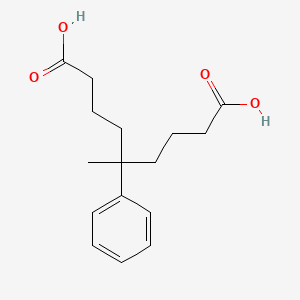
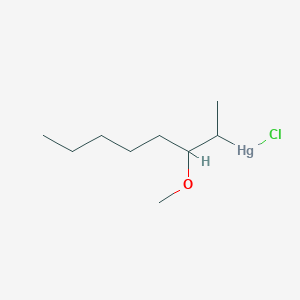
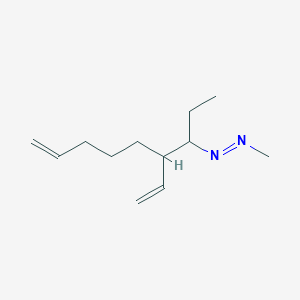

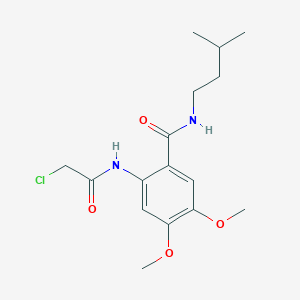
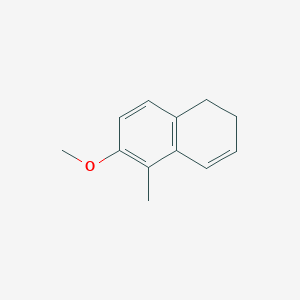
![Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B14514963.png)
